Enantiospecific Activity: VU0453379 vs. (R)-8
VU0453379 ((S)-9b) exhibits enantiospecific GLP-1R PAM activity, with all efficacy residing in the (S)-enantiomer. In a human GLP-1R calcium mobilization assay, the (R)-enantiomer ((R)-8) showed no significant activity (EC50 >10 µM) . This demonstrates that the specific stereochemistry of VU0453379 is required for target engagement, highlighting the risk of using racemic mixtures or incorrect enantiomers.
| Evidence Dimension | GLP-1R Potentiation (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.4 µM (for (S)-8, the precursor to VU0453379); VU0453379 ((S)-9b) EC50 = 1.3 µM |
| Comparator Or Baseline | (R)-8 (R-enantiomer): EC50 >10 µM |
| Quantified Difference | >4.2-fold difference in EC50 for (S)-8 vs. (R)-8; VU0453379 is 1.8-fold more potent than (S)-8 |
| Conditions | Human GLP-1R expressed in HEK293 cells; calcium mobilization assay; EC20 concentration of GLP-1 |
Why This Matters
Procurement of the correct (S)-enantiomer is critical for obtaining active compound, as the (R)-enantiomer is essentially inactive.
- [1] Morris LC, et al. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM). J Med Chem. 2014 Dec 11;57(23):10192-7. View Source
